molecular formula C7H6F2O2S2 B8216047 S-(Difluoromethyl) benzenesulfonothioate

S-(Difluoromethyl) benzenesulfonothioate

Cat. No.: B8216047
M. Wt: 224.3 g/mol
InChI Key: NPYLAQOEYDMMJT-UHFFFAOYSA-N
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Description

S-(Difluoromethyl) benzenesulfonothioate is an organic compound with the molecular formula C7H6F2O2S2. It is a colorless liquid known for its high thermal stability and solubility. This compound is widely used in organic synthesis, particularly as a reagent for radical difluoromethylthiolation reactions. The presence of both sulfur and fluorine in its structure makes it a valuable compound in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-(Difluoromethyl) benzenesulfonothioate can be synthesized through a two-step process starting from sodium benzene sulfinate, benzyl mercaptan, and chlorodifluoromethane (HCF2Cl). The key step involves controlling the amount of chlorine and reaction temperatures to generate the intermediate HCF2SCl. The final product is obtained by reacting this intermediate with sodium benzene sulfinate under mild conditions .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of readily available and inexpensive starting materials, making it cost-effective. Differential scanning calorimetry (DSC) is used to ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(Difluoromethyl) benzenesulfonothioate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl and alkyl boronic acids, aliphatic acids, and alkenes. The reactions are typically carried out under mild conditions, often using visible light as a catalyst .

Major Products

The major products formed from these reactions are difluoromethylthioethers, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of S-(Difluoromethyl) benzenesulfonothioate involves its role as a radical acceptor. It combines with alkyl or aryl radicals generated from oxidation events, leading to the formation of difluoromethylthioethers. The compound’s electron-withdrawing nature and weak hydrogen bond donor properties contribute to its effectiveness in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • S-(Trifluoromethyl) benzenesulfonothioate
  • S-(Difluoromethyl) thiophenol
  • S-(Difluoromethyl) aniline

Uniqueness

S-(Difluoromethyl) benzenesulfonothioate is unique due to its combination of sulfur and fluorine, which imparts distinct properties such as high thermal stability and solubility. Its ability to act as a radical acceptor and participate in various difluoromethylthiolation reactions sets it apart from other similar compounds .

Properties

IUPAC Name

difluoromethylsulfanylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S2/c8-7(9)12-13(10,11)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYLAQOEYDMMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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